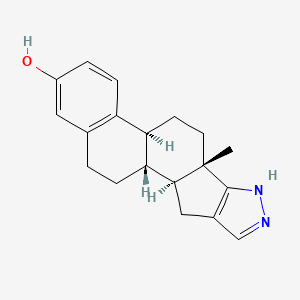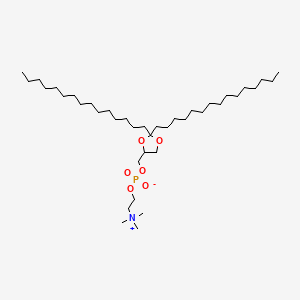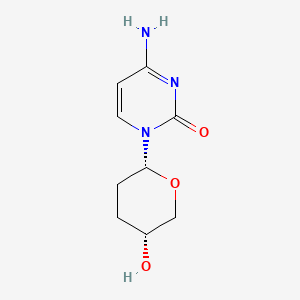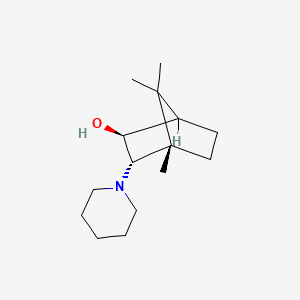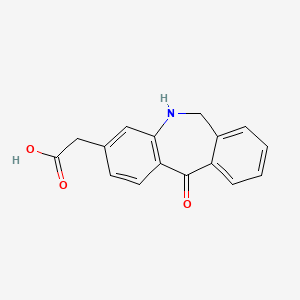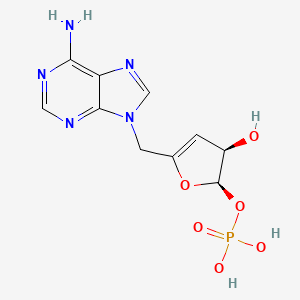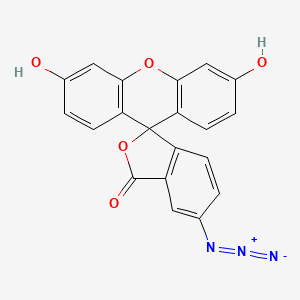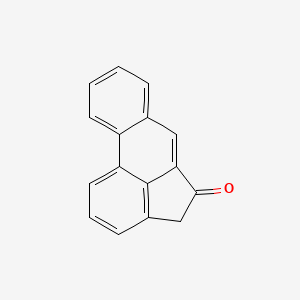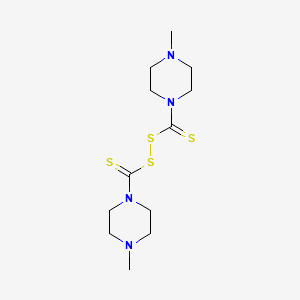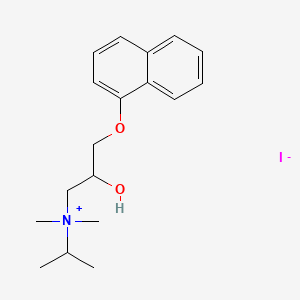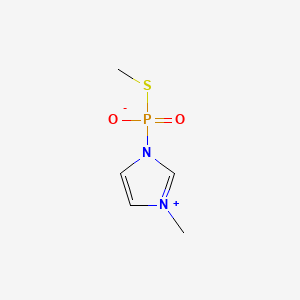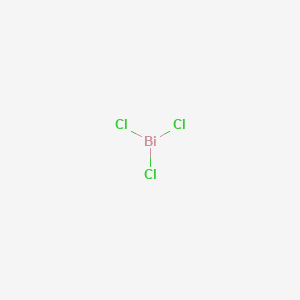
Bismuth trichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Bismuth trichloride is an inorganic compound with the chemical formula BiCl₃. It is a covalent compound and is the common source of the Bi³⁺ ion. In the gas phase and in the crystal, the species adopts a pyramidal structure, in accord with VSEPR theory . This compound is known for its hygroscopic nature and appears as white to yellow crystals .
Synthetic Routes and Reaction Conditions:
- this compound can be synthesized directly by passing chlorine gas over bismuth metal:
Direct Chlorination: 2Bi+3Cl2→2BiCl3
Reaction with Aqua Regia: Dissolving bismuth metal in aqua regia, followed by evaporation, yields this compound dihydrate, which can be distilled to form the anhydrous trichloride.
Adding hydrochloric acid to bismuth oxide and evaporating the solution:Reaction with Hydrochloric Acid: Bi2O3+6HCl→2BiCl3+3H2O
Dissolving bismuth in concentrated nitric acid and then adding solid sodium chloride:Reaction with Nitric Acid and Sodium Chloride: Bi+6HNO3→Bi(NO3)3+3H2O+3NO2
Bi(NO3)3+3NaCl→BiCl3+3NaNO3
Mechanism of Action
Target of Action
Bismuth trichloride (BiCl3) is an inorganic compound that primarily targets enzymes involved in respiration, such as F1-ATPase, urease, and alcohol dehydrogenase . It also interferes with a range of Zn2+ and Fe3±regulating proteins .
Mode of Action
This compound interacts with its targets by binding to them, leading to enzyme inhibition . For instance, it can bind to heat shock and histidine-rich proteins . This binding can induce reactive oxidative stress, which is considered a major molecular mechanism of bismuth’s action against certain bacteria .
Biochemical Pathways
It is known that the compound’s interaction with its targets can disrupt intracellular iron metabolism and attenuate the defense against reactive oxygen species . This disruption can lead to reduced bacterium-host cell adhesion , affecting the growth and survival of certain bacteria.
Pharmacokinetics
This compound is a solid at room temperature with a melting point of 230-232°C and a boiling point of 447°C . It is soluble in hydrochloric acid, nitric acid, diethyl ether, ethyl acetate, and acetone, but insoluble in alcohol
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of certain enzymes and disruption of biochemical pathways. This can lead to the attenuation of the defense against reactive oxygen species and disruption of intracellular iron metabolism . These effects can inhibit the growth of certain bacteria, making this compound potentially useful in antimicrobial applications .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility and reactivity can be affected by the presence of certain solvents . Additionally, the compound’s action can be influenced by the presence of other chemical species in the environment, such as other metal ions
Biochemical Analysis
Biochemical Properties
Bismuth trichloride plays a crucial role in several biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the enzyme urease, which it inhibits. This inhibition is significant in the treatment of Helicobacter pylori infections, as urease is essential for the bacteria’s survival in the acidic environment of the stomach . Additionally, this compound interacts with other enzymes such as catalase and lipase, further contributing to its antimicrobial properties . These interactions often involve the binding of bismuth ions to the active sites of the enzymes, leading to their inactivation.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the adhesion of Helicobacter pylori to surface epithelial cells, thereby preventing infection . Moreover, it has been observed to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent . The compound’s impact on gene expression includes the downregulation of genes involved in cell proliferation and the upregulation of genes associated with apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Bismuth ions from this compound can bind to thiol groups in proteins, leading to the formation of stable bismuth-protein complexes . This binding can result in the inhibition of enzyme activity, as seen with urease, catalase, and lipase. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can further modulate cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is known to hydrolyze in the presence of water, forming bismuth oxychloride and hydrochloric acid . This hydrolysis can affect the compound’s long-term stability and its efficacy in biochemical assays. In in vitro studies, prolonged exposure to this compound has been shown to result in the gradual inactivation of certain enzymes and the accumulation of bismuth-protein complexes . In in vivo studies, the long-term effects of this compound on cellular function include potential toxicity at high concentrations and the disruption of normal cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been found to exhibit antimicrobial and anti-inflammatory properties . At high doses, it can lead to toxic effects such as nephrotoxicity and hepatotoxicity . In animal studies, threshold effects have been observed, where the beneficial effects of this compound are seen at lower doses, while adverse effects become prominent at higher doses. These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can act as a Lewis acid, facilitating various organic transformations and catalytic processes . In biological systems, this compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways. For example, its inhibition of urease affects the nitrogen metabolism of Helicobacter pylori, disrupting the bacteria’s ability to neutralize stomach acid . Additionally, this compound can alter metabolite levels by binding to and inactivating enzymes involved in metabolic reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. Bismuth ions from this compound can be transported across cell membranes through metal ion transporters . Once inside the cell, bismuth ions can bind to various intracellular proteins, affecting their localization and function. The distribution of this compound within tissues is also determined by its affinity for specific biomolecules, leading to its accumulation in certain organs such as the liver and kidneys .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. Bismuth ions from this compound can localize to specific cellular compartments, such as the cytoplasm and mitochondria . This localization is often mediated by targeting signals or post-translational modifications that direct bismuth ions to particular organelles. The activity of this compound can be influenced by its subcellular localization, as it can interact with different biomolecules depending on its location within the cell. For instance, the accumulation of bismuth ions in mitochondria can lead to the disruption of mitochondrial function and the induction of apoptosis .
Properties
CAS No. |
7787-60-2 |
|---|---|
Molecular Formula |
BiCl3 |
Molecular Weight |
315.33 g/mol |
IUPAC Name |
bismuth;trichloride |
InChI |
InChI=1S/Bi.3ClH/h;3*1H/q+3;;;/p-3 |
InChI Key |
JHXKRIRFYBPWGE-UHFFFAOYSA-K |
SMILES |
Cl[Bi](Cl)Cl |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Bi+3] |
Key on ui other cas no. |
7787-60-2 |
Pictograms |
Irritant |
Synonyms |
bismuth trichloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-5-(thiophen-2-ylmethyl)imidazo[4,5-c]pyridin-4-one](/img/structure/B1206539.png)
